molecular formula C8H20O4P2PbS4 B3363892 Ethyl lead phoshorodithioate CAS No. 1068-23-1

Ethyl lead phoshorodithioate

Cat. No.: B3363892
CAS No.: 1068-23-1
M. Wt: 578 g/mol
InChI Key: ZJKLLDGYYZXPTE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl lead phosphorodithioate (hypothetical IUPAC name: lead bis(O-ethyl phosphorodithioate)) is a lead-containing organometallic compound with the general formula Pb[(C₂H₅O)₂P(S)S]₂. Phosphorodithioates feature a central phosphorus atom bonded to two sulfur atoms and two alkoxy groups, forming ligands that coordinate with metals like lead. This compound likely combines the neurotoxic effects of organophosphates with the heavy metal toxicity of lead, posing significant environmental and occupational hazards .

Key properties (theoretical):

  • Molecular weight: ~700–750 g/mol (estimated from lead’s atomic mass and ligand contributions).
  • Solubility: Likely low water solubility, similar to lead arsenate (0.03 g/100 mL) or lead thiocyanate (insoluble), but soluble in organic solvents .

Properties

IUPAC Name

diethoxy-sulfanylidene-sulfido-λ5-phosphane;lead(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11O2PS2.Pb/c2*1-3-5-7(8,9)6-4-2;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKLLDGYYZXPTE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O4P2PbS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

298-06-6 (Parent)
Record name Ethyl lead phoshorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70147774
Record name Ethyl lead phoshorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-23-1
Record name Ethyl lead phoshorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl lead phoshorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl lead phoshorodithioate can be synthesized through the reaction of lead acetate with ethyl phosphorodithioic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction scheme is as follows:

[ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{(C}_2\text{H}_5\text{O)}_2\text{PS}_2\text{H} \rightarrow \text{Pb[(C}_2\text{H}_5\text{O)}_2\text{PS}_2]_2 + 2 \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl lead phoshorodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead phosphate and other oxidation products.

    Reduction: Reduction reactions can convert it into lead and phosphorodithioate derivatives.

    Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions include lead phosphate, lead sulfide, and various substituted phosphorodithioates.

Scientific Research Applications

Ethyl lead phoshorodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of lubricants, additives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl lead phoshorodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Lead-Based Compounds

Ethyl lead phosphorodithioate shares structural and toxicological similarities with other lead compounds. Below is a comparative analysis:

Compound Molecular Formula Applications Toxicity (LD50, Oral Rat) Key Hazards
Ethyl Lead Phosphorodithioate Pb[(C₂H₅O)₂P(S)S]₂ Hypothetical pesticide/stabilizer N/A (estimated high toxicity) Neurotoxicity, lead poisoning
Lead Acetate Pb(C₂H₃O₂)₂·3H₂O Dyes, cosmetics, astringent ~5,000 mg/kg Carcinogenic, developmental toxicity
Lead Arsenate PbHAsO₄ Historical insecticide (now banned) 825 mg/kg Carcinogenic, environmental persistence
Lead Thiocyanate Pb(SCN)₂ Matches, fireworks 100–200 mg/kg (estimated) Acute toxicity, CNS effects

Key Findings :

  • Ethyl lead phosphorodithioate likely exhibits higher toxicity than lead acetate due to synergistic effects of lead and organophosphate ligands.
  • Unlike lead arsenate, which persists in soil, ethyl lead phosphorodithioate may degrade into toxic metabolites like ethyl phosphorodithioic acid, complicating environmental remediation .

Phosphorodithioate Pesticides

Phosphorodithioates are a class of organophosphate pesticides. While ethyl lead phosphorodithioate incorporates lead, others feature alkyl or aromatic groups:

Compound Molecular Formula Applications Toxicity (LD50, Oral Rat) Mechanism of Action
Ethion C₉H₂₂O₄P₂S₄ Acaricide, insecticide 208 mg/kg Acetylcholinesterase inhibition
Phorate C₇H₁₇O₂PS₃ Soil insecticide 2–4 mg/kg Cholinergic neurotoxicity
Disulfoton C₈H₁₉O₂PS₃ Systemic insecticide 6–12 mg/kg Lipid solubility enhances absorption

Key Findings :

  • Ethyl lead phosphorodithioate’s lead component adds heavy metal toxicity, differentiating it from purely organic phosphorodithioates.
  • While ethion and phorate degrade into less toxic metabolites, lead’s persistence in ethyl lead phosphorodithioate could result in long-term bioaccumulation .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting ethyl lead phosphorodithioate in environmental samples, and how do their sensitivities compare?

  • Answer : Ethyl lead phosphorodithioate can be detected using gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or high-performance liquid chromatography (HPLC) coupled with UV-Vis or tandem mass spectrometry (LC-MS/MS) for non-volatile analysis. GC-MS offers high sensitivity (detection limits ~0.1 ppb) but requires derivatization, whereas LC-MS/MS avoids this step and achieves comparable sensitivity . Calibration curves should be validated using spiked environmental matrices (e.g., soil, water) to account for matrix effects.

Q. What are the primary synthetic routes for ethyl lead phosphorodithioate, and what are their key reaction conditions?

  • Answer : The compound is synthesized via nucleophilic substitution reactions between lead salts and phosphorodithioate precursors. For example, reacting tetraethyllead with ammonium phosphorodithioate in anhydrous ethanol at 60–80°C under nitrogen yields the product. Key parameters include stoichiometric control (1:1 molar ratio), exclusion of moisture, and post-reaction purification via recrystallization .

Q. How can researchers ensure the stability of ethyl lead phosphorodithioate in experimental storage conditions?

  • Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Stability tests via periodic HPLC analysis (e.g., every 30 days) should monitor degradation products like lead oxides and phosphorothioate derivatives .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of ethyl lead phosphorodithioate be systematically resolved?

  • Answer : Conduct meta-analyses of existing studies while controlling for variables such as soil pH, organic matter content, and microbial activity. Use standardized OECD 307 guidelines for hydrolysis and biodegradation testing. Statistical tools like ANOVA can identify significant confounding factors, while isotopic labeling (e.g., ²⁰⁷Pb) tracks compound degradation pathways .

Q. What experimental strategies optimize the synthesis yield of ethyl lead phosphorodithioate while minimizing toxic by-products?

  • Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst concentration). For instance, a central composite design revealed that using acetonitrile as a solvent at 75°C with 0.5 mol% triethylamine increases yield to 85% while reducing lead oxide by-products. Post-synthesis purification via column chromatography (silica gel, hexane/acetone) further enhances purity .

Q. How can researchers validate the mechanistic pathways of ethyl lead phosphorodithioate toxicity in aquatic organisms?

  • Answer : Use in vitro assays (e.g., acetylcholinesterase inhibition in zebrafish embryos) paired with in silico molecular docking simulations to identify binding affinities. Cross-validate results with metabolomics (LC-MS) to detect biomarkers like disrupted lipid peroxidation pathways. Dose-response studies should follow OECD 203 guidelines for acute toxicity testing .

Methodological Considerations

Table 1 : Comparison of Analytical Methods for Ethyl Lead Phosphorodithioate

MethodSensitivity (LOD)Matrix CompatibilityKey Challenges
GC-MS0.1 ppbWater, soil extractsDerivatization required
LC-MS/MS0.05 ppbBiological tissuesMatrix suppression effects
UV-Vis1 ppmPure solutionsLow specificity

Table 2 : Key Variables in Synthesis Optimization

VariableOptimal RangeImpact on Yield
Temperature70–80°C↑ Yield by 20%
SolventAnhydrous ethanolPrevents hydrolysis
Catalyst0.5 mol% Et₃NReduces by-products

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl lead phoshorodithioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl lead phoshorodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.